Disperse orange 3

Description

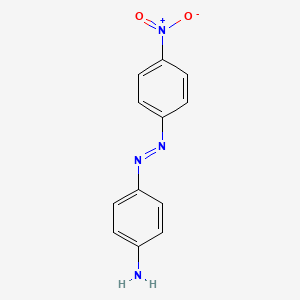

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBOSJFEZZJZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061061 | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730-40-5 | |

| Record name | 4-Amino-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Orange 3 chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the monoazo dye, Disperse Orange 3. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity

This compound, a synthetic dye belonging to the azo class, is characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. One of the rings is substituted with an amino group and the other with a nitro group.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 730-40-5[3][4][5][6][7] |

| EC Number | 211-984-8[4][8] |

| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]anilin[8] |

| Synonyms | 4-(4-Nitrophenylazo)aniline, C.I. 11005[4][5][6][8] |

| Molecular Formula | C₁₂H₁₀N₄O₂[4][5][6][9] |

| SMILES | Nc1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O[4] |

| InChI | 1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2/b15-14+[4] |

| InChIKey | UNBOSJFEZZJZLR-CCEZHUSRSA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from dyeing textiles to its potential use in other scientific fields.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 242.23 g/mol [4][5][6] |

| Appearance | Orange, yellow-light-red powder[5] |

| Melting Point | ~200 °C (decomposes)[4], 210-220 °C[5] |

| Boiling Point | 460.2 °C[8] |

| Solubility | Water: 0.34 mg/L[8]. Ethanol, Acetone, Toluene: Soluble[5][7]. Chloroform: Very slightly soluble (when heated and sonicated)[8]. DMSO: Slightly soluble (when sonicated)[8]. Methanol: Slightly soluble (when sonicated)[8]. |

| UV-Vis Absorption Max (λmax) | 443 nm[4], 415 nm[1] |

| Density | 1.34 g/cm³[8] |

Synthesis

The primary manufacturing method for this compound involves a multi-step chemical process.

Experimental Protocol: Synthesis of this compound

A common synthesis route for this compound is as follows:[2][5]

-

Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine is treated with a solution of sodium nitrite in the presence of a strong acid (such as hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with aniline. This electrophilic substitution reaction typically occurs at the para-position of the aniline ring.

-

Hydrolysis: The intermediate product is then treated with a sodium hydroxide solution and boiled to hydrolyze and remove any sulfonate groups that may have been used to direct the coupling reaction.

-

Isolation and Purification: The final product, this compound, is then isolated by filtration, washed, and dried.

Caption: A simplified workflow for the synthesis of this compound.

Applications

This compound is primarily used as a disperse dye for coloring synthetic fibers.[10] Its applications include the dyeing of:

It has also been used in hair dyes and as a colorant in other materials.

Safety and Hazards

This compound is classified as a skin irritant and sensitizer, and may cause an allergic skin reaction.[3] It is also classified as causing serious eye irritation and may cause respiratory irritation.[3] Due to its potential as an allergen, its use in certain applications, such as tattoo inks, has been restricted in some regions.

Logical Relationships

The diagram below illustrates the logical flow from the chemical's core identity to its functional applications and associated hazards.

Caption: Logical relationships of this compound's core attributes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 730-40-5 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. This compound Dye content 90 730-40-5 [sigmaaldrich.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound – Wikipedia [de.wikipedia.org]

- 9. GSRS [precision.fda.gov]

- 10. dormer.com [dormer.com]

An In-depth Technical Guide to the Synthesis of C.I. 11005 (Disperse Orange 3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 11005, chemically known as 4-((4-Nitrophenyl)diazenyl)aniline and commonly referred to as Disperse Orange 3. This monoazo dye is of significant interest in various industrial and research applications. This document details the core synthetic route, reaction mechanisms, experimental protocols, and key characterization data.

Synthesis Pathway Overview

The synthesis of C.I. 11005 is primarily achieved through a two-step process, a classic example of azo dye formation:

-

Diazotization of p-Nitroaniline: The process commences with the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt. This is typically accomplished by treating p-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).

-

Azo Coupling: The resulting p-nitrobenzenediazonium salt, a potent electrophile, is then reacted with aniline, which acts as the coupling agent. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the electron-rich aniline ring, typically at the para-position, to form the final azo dye, 4-((4-Nitrophenyl)diazenyl)aniline.

The overall synthesis can be represented by the following workflow:

Reaction Mechanism

The synthesis of C.I. 11005 is governed by two fundamental reaction mechanisms in organic chemistry: diazotization and electrophilic aromatic substitution.

Mechanism of Diazotization

The diazotization of p-nitroaniline involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nitrosonium ion is then attacked by the nucleophilic amino group of p-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-nitrobenzenediazonium ion.

Spectroscopic Analysis of Disperse Orange 3: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Orange 3 (DO3), a monoazo dye, with a focus on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the core principles, experimental protocols, and data interpretation relevant to the characterization of this compound.

Introduction to this compound

This compound, chemically known as 4-(4-nitrophenylazo)aniline, is a typical "push-pull" chromophore.[1][2] Its molecular structure features an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of a π-conjugated azobenzene system.[1][2] This configuration facilitates significant electron mobility across the molecule, which is fundamental to its color and spectroscopic properties. DO3 is utilized in various industrial applications, including textile dyeing for materials like acetate, nylon, silk, wool, and cotton, as well as in the formulation of some semi-permanent hair dyes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical technique for quantitatively characterizing organic dyes like this compound. The absorption of UV and visible light by DO3 corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Quantitative UV-Vis Spectroscopic Data

The absorption characteristics of this compound are solvent-dependent, a phenomenon known as solvatochromism. The primary absorption band in the visible region is attributed to a π-π* electronic transition.[1] A summary of the key quantitative data is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (εmax) (M⁻¹ cm⁻¹) | Reference |

| Ethanol | 443 | 1.35 x 10⁴ (at 10⁻⁴ M) | [1][2] |

| Tetrahydrofuran | 443 | Not Reported | [1] |

| Cyclohexane | 398 | Not Reported | [1] |

| Dimethylsulfoxide | 474 | Not Reported | [1] |

| Not Specified | 415 | Not Reported | [3][4] |

In addition to the main visible band, weaker absorption bands are observed in the UV region:

| Solvent | λmax (nm) | Associated Transition | Reference |

| Ethanol | 227 | Primary π* ← π | [2] |

| Ethanol | 275 | Secondary π* ← π | [2] |

| Tetrahydrofuran | 276 | Not Specified | [1] |

Experimental Protocol for UV-Vis Analysis

A standard experimental procedure for the UV-Vis analysis of azo dyes is outlined below.

Objective: To determine the absorption spectrum and λmax of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M).[2]

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-700 nm).[5]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum.

-

Repeatability: Repeat the measurement for all prepared concentrations.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine molar absorptivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Quantitative FTIR Spectroscopic Data

The following table summarizes the characteristic FTIR absorption peaks for a thin film of this compound and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Molecular Structure/Functional Group | Vibrational Mode |

| 3434 | O-H | Stretching |

| 3404 | O-H | Stretching |

| 3128 | N-H | Stretching |

| 2927 | C-H | Stretching |

| 1641 | C=C | Stretching |

| 1600 | C=C | Stretching |

| 1513 | NO₂ | Asymmetric Stretching |

| 1456 | C-H | Bending |

| 1425 | C-H | Bending |

| 1393 | N=N | Stretching |

| 1342 | NO₂ | Symmetric Stretching |

| 1139 | C-N | Stretching |

| 1133 | C-N | Stretching |

| 1107 | C-N | Stretching |

| 1043 | C-O | Stretching |

| 856 | C-H | Out-of-plane Bending |

| 831 | C-H | Out-of-plane Bending |

| 754 | C-H | Out-of-plane Bending |

| 658 | C-C | Bending |

Data sourced from a study on DO3 thin films.[6]

Experimental Protocol for FTIR Analysis

A general procedure for obtaining an FTIR spectrum of a solid dye sample is as follows.

Objective: To identify the functional groups of this compound using FTIR spectroscopy.

Materials:

-

This compound powder

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound sample and KBr powder to remove any moisture.

-

Weigh a small amount of the sample (typically 1-2 mg) and mix it with approximately 100-200 mg of KBr.

-

Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

-

Sample Spectrum: Run the sample scan to obtain the FTIR spectrum of this compound. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Visualizations

Chemical Structure and Key Functional Groups

Caption: Key functional groups of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for UV-Vis and FTIR analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 730-40-5 [chemicalbook.com]

- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 6. eurekaunima.com [eurekaunima.com]

An In-depth Technical Guide to the Identification of Disperse Orange 3 (CAS No. 730-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 3 (CAS No. 730-40-5), a monoazo dye, has been widely used in the textile industry for dyeing synthetic fibers. Its prevalence and potential as a skin sensitizer necessitate robust and reliable methods for its identification and characterization. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical identification methods, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside a discussion of the immunological mechanisms underlying its role in allergic contact dermatitis. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is an organic compound characterized by an azobenzene structure with amino and nitro functional groups. It typically appears as an orange to red-brown powder.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 730-40-5 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Orange to yellow-red/red to dark brown powder | [1][2] |

| Melting Point | ~200-220 °C (with decomposition) | [1][3][4] |

| Water Solubility | 290.7 µg/L at 25 °C | [5][6] |

| Solubility | Soluble in ethanol, acetone, and toluene. | [1][7] |

| Vapor Pressure | 1.19 x 10⁻⁸ mmHg at 25 °C | [8] |

| pKa (Predicted) | 2.78 ± 0.10 | [8] |

| UV-Vis λmax | ~415 - 443 nm | [9][10] |

Synthesis of this compound

The synthesis of this compound typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction. A common method is the diazotization of 4-nitroaniline and its subsequent coupling with aniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][7][8]

Materials:

-

4-Nitroaniline (p-nitroaniline)

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Dodecylbenzene sulfonic acid

-

alpha-Methylnaphthalene (optional, as a solvent)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Filtration apparatus

-

Beakers and flasks

-

Stirring apparatus

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a flask, dissolve 13.8 g of 4-nitroaniline in a suitable solvent system. One described method uses 70 g of alpha-methylnaphthalene and 49 g of dodecylbenzene sulfonic acid, stirred at 45 °C until dissolved.[8]

-

Alternatively, a more traditional aqueous method involves suspending 4-nitroaniline in dilute hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 7.0 g of sodium nitrite in water to the cooled 4-nitroaniline mixture while maintaining the temperature between 0-5 °C.

-

Stir the mixture for approximately 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, prepare a solution of 9.3 g of aniline.

-

Slowly add the aniline solution to the chilled diazonium salt solution from step 1. The mixture should immediately turn a bright orange color.[8]

-

Continue stirring the reaction mixture for several hours (e.g., 6 hours) and allow the temperature to slowly rise, for instance, to about 65 °C, to ensure the coupling reaction goes to completion.[8]

-

-

Isolation and Purification:

-

The resulting product, this compound, will precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the collected solid with water to remove any unreacted salts and acids.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product in a vacuum oven.

-

Diagram: Synthesis of this compound

Caption: Synthesis pathway of this compound.

Analytical Identification

The identification and quantification of this compound, particularly in consumer products like textiles, is crucial for regulatory compliance and safety assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles

This protocol is a composite of methodologies described in the literature for the analysis of disperse dyes in textile matrices.[2][3][4][11][12]

1. Sample Preparation and Extraction:

-

Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

-

Place the sample into a conical flask.

-

Add 20 mL of a suitable extraction solvent. Dimethylformamide (DMF) and methanol have been shown to be effective.[2][4]

-

Sonicate the sample at an elevated temperature (e.g., 50 °C) for 30 minutes to facilitate the extraction of the dye.[2]

-

After extraction, centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.[2]

-

Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulates.[2]

-

The filtered extract can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and methanol).[2]

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reverse-phase C8 or C18 column is typically used. For example, a ZORBAX XDB-C8 (50 mm × 2.1 mm, 1.8 µm) or a Phenomenex Kinetex C18 (100 x 2.1mm, 1.7µm).[2][11]

-

Mobile Phase: A gradient elution using two mobile phases is common.

-

Gradient Program: A typical gradient might start with a lower percentage of organic phase (e.g., 40% B), increasing over several minutes to a higher percentage (e.g., 60% B or higher) to elute the analyte.[11]

-

Flow Rate: A flow rate of 0.3 - 0.6 mL/min is generally appropriate for columns of this dimension.[2]

-

Column Temperature: Maintaining a constant column temperature (e.g., 55 °C) can improve reproducibility.[11]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry System: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for the detection of this compound, monitoring for the protonated molecule [M+H]⁺.

-

MS/MS Transitions: For quantification and confirmation, specific precursor-to-product ion transitions should be monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 243. Product ions can be determined by infusing a standard solution and performing a product ion scan.

3. Data Analysis:

-

Identification of this compound is based on the retention time and the presence of the specific MS/MS transitions compared to a certified reference standard.

-

Quantification is typically performed by constructing a calibration curve using external standards.

Diagram: Analytical Workflow for this compound in Textiles

Caption: Workflow for the analysis of this compound.

Toxicological Profile and Skin Sensitization

This compound is recognized as a hazardous substance with the potential to cause skin irritation, eye irritation, and respiratory irritation.[13][14] Of significant concern is its capacity to act as a skin sensitizer, leading to allergic contact dermatitis.[14]

Table 2: Toxicological Data for this compound

| Endpoint | Value | Classification/Remarks | Reference(s) |

| Acute Oral Toxicity | LD50 (ATE) > 2000 mg/kg | Not classified as acutely toxic via oral route (based on ATE). | [15] |

| Acute Dermal Toxicity | LD50 (ATE) > 2000 mg/kg | Not classified as acutely toxic via dermal route (based on ATE). | [15] |

| Skin Irritation | Irritating to skin | Causes skin irritation. | [13][14] |

| Eye Irritation | Irritating to eyes | Causes serious eye irritation. | [13][14] |

| Respiratory Irritation | Irritating to respiratory system | May cause respiratory irritation. | [13][14] |

| Skin Sensitization | Skin Sensitizer | May cause an allergic skin reaction. | [13][14] |

| Carcinogenicity | Limited evidence | Limited evidence of a carcinogenic effect. Not enough data for a definitive assessment. | [14] |

Mechanism of Skin Sensitization

This compound is a small molecule, known as a hapten, which can penetrate the outer layer of the skin. The mechanism of skin sensitization is a complex immunological process involving two phases: induction and elicitation.

-

Induction Phase (Sensitization):

-

Haptenation: Upon penetrating the skin, this compound or its metabolites can covalently bind to endogenous skin proteins, forming a hapten-protein complex. There is evidence to suggest that azo dyes can be metabolized by skin microbiota into aromatic amines, which may be the primary sensitizing agents.[15]

-

Antigen Presentation: These haptenated proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

-

APC Maturation and Migration: The APCs internalize the complex, process it, and migrate to the regional lymph nodes.

-

T-Cell Priming: In the lymph nodes, the APCs present the haptenated peptide to naive T-cells, leading to their activation, proliferation, and differentiation into memory T-cells.

-

-

Elicitation Phase (Allergic Reaction):

-

Upon subsequent exposure to this compound, the hapten-protein complexes are formed again.

-

Memory T-cells in the skin recognize these complexes, leading to their activation and the release of pro-inflammatory cytokines.

-

This inflammatory cascade results in the clinical symptoms of allergic contact dermatitis, such as redness, swelling, and blistering at the site of contact.

-

Diagram: Skin Sensitization Pathway for this compound

Caption: Immunological pathway of skin sensitization.

Conclusion

This technical guide has provided a detailed overview of the identification and characterization of this compound. The summarized physicochemical and toxicological data, along with detailed experimental protocols for synthesis and analysis, serve as a valuable resource for researchers and professionals. The elucidation of the skin sensitization pathway highlights the importance of understanding the biological activity of such compounds. The methodologies and data presented herein are intended to support further research, ensure product safety, and aid in the development of alternative, less hazardous dyes.

References

- 1. Effector and regulatory mechanisms in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Allergic contact dermatitis - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. 4-(4-Nitrophenoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. Immunoregulation of allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. an.shimadzu.com [an.shimadzu.com]

- 13. fchpt.stuba.sk [fchpt.stuba.sk]

- 14. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Tr… [ouci.dntb.gov.ua]

- 15. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Nitrophenylazo)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenylazo)aniline, also known as Disperse Orange 3, is an aromatic azo compound characterized by the presence of a nitro group and an amino group at opposite ends of a diazene bridge connecting two phenyl rings. This "push-pull" electronic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields, including dye chemistry and potentially in the realm of pharmaceuticals and material science. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(4-Nitrophenylazo)aniline, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

The physicochemical properties of 4-(4-Nitrophenylazo)aniline are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in different chemical and biological systems.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Orange to red-brown solid/powder | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water. Soluble in some organic solvents. | N/A |

| pKa | 3.40 ± 0.50 (Predicted) | [2] |

Spectral Properties

| Spectrum Type | Key Peaks / Maxima (λmax) | Source |

| UV-Vis | An intense absorption band is reported at 443 nm in tetrahydrofuran, corresponding to a π-π* electronic transition. A weaker band is observed at 276 nm in the UV range.[3] The strong absorption band varies in different solvents, from 398 nm in cyclohexane to 474 nm in dimethylsulfoxide.[3] | [3] |

| FTIR (cm⁻¹) | 3434 (O-H), 3404 (O-H), 3128 (N-H), 2927 (C-H), 1641 (C=C), 1600 (C=C), 1513 (C=C, NO₂), 1456 (C-H), 1425 (C-H), 1393 (N=N), 1342 (NO₂), 1139 (C-N), 1133 (C-N), 1107 (C-N), 1043 (C-O), 856 (C-H), 831 (C-H), 754 (C-H), 658 (C-C) | [4] |

| ¹H NMR | A ¹H NMR spectrum is available. | [5] |

| ¹³C NMR | Not available | N/A |

Experimental Protocols

Synthesis of 4-(4-Nitrophenylazo)aniline (this compound)

The synthesis of 4-(4-Nitrophenylazo)aniline is typically achieved through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with aniline.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to the Solubility of Disperse Orange 3 in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Orange 3 (C.I. 11005), a monoazo dye. An understanding of its solubility in different organic solvents is crucial for its application in textile dyeing, manufacturing, and various research contexts. This document details the physicochemical properties of this compound, presents available quantitative and qualitative solubility data, and outlines the experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound is a synthetic dye characterized by the presence of an azo functional group (-N=N-). Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-((4-nitrophenyl)diazenyl)aniline | [1][2] |

| CAS Number | 730-40-5 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Red to dark brown powder | [1][2] |

| Melting Point | ~200-220 °C (decomposes) | [1][2] |

| Water Solubility | 290.7 µg/L at 25 °C | [1] |

Solubility of this compound

The solubility of this compound is a critical factor in its application, particularly in dyeing processes where the dye needs to be transferred from a medium to a substrate.

Qualitative Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in different organic solvents. The available qualitative data is summarized in the table below.

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1][2] |

| Acetone | Soluble | [1][2] |

| Toluene | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Chloroform | Very Slightly Soluble (with heating and sonication) | [1] |

Quantitative Solubility in Supercritical Carbon Dioxide

A study by Lee et al. (1999) measured the solubility of this compound in scCO₂ at various temperatures and pressures. The data from this study is presented below.[3]

| Temperature (K) | Pressure (bar) | Solubility (mol fraction x 10⁶) |

| 323.7 | 100 | 0.12 |

| 323.7 | 150 | 0.45 |

| 323.7 | 200 | 0.98 |

| 323.7 | 250 | 1.65 |

| 323.7 | 300 | 2.35 |

| 353.7 | 100 | 0.10 |

| 353.7 | 150 | 0.52 |

| 353.7 | 200 | 1.20 |

| 353.7 | 250 | 2.05 |

| 353.7 | 300 | 2.95 |

| 383.7 | 100 | 0.08 |

| 383.7 | 150 | 0.58 |

| 383.7 | 200 | 1.45 |

| 383.7 | 250 | 2.45 |

| 383.7 | 300 | 3.50 |

| 413.7 | 150 | 0.65 |

| 413.7 | 200 | 1.65 |

| 413.7 | 250 | 2.80 |

| 413.7 | 300 | 4.00 |

Experimental Protocols for Solubility Determination

The solubility of a dye like this compound can be determined using several established methods. The two most common methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves measuring the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then slowly evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the dye).

-

Mass Determination: Once the solvent is completely removed, the container with the dry dye residue is cooled to room temperature in a desiccator and weighed accurately. This process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation of Solubility: The mass of the dissolved dye is determined by subtracting the initial mass of the empty container from the final constant mass. The solubility is then calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is an indirect method that relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Determination of Maximum Absorbance Wavelength (λmax): A dilute solution of this compound in the chosen solvent is prepared. The absorbance spectrum of this solution is recorded using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). For this compound, this is typically around 415-443 nm.[2]

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with accurately known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then plotted with absorbance versus concentration.

-

Preparation of a Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (agitation of an excess of the dye in the solvent at a constant temperature).

-

Sample Preparation and Measurement: The saturated solution is filtered to remove undissolved solids. A small, accurately measured volume of the clear saturated solution is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of this diluted solution is measured at λmax.

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve using its measured absorbance. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Caption: Workflow for the UV-Vis spectrophotometric determination of solubility.

Conclusion

This technical guide has summarized the available solubility information for this compound in various organic solvents. While qualitative data indicates its solubility in common solvents like ethanol, acetone, and toluene, quantitative data in these solvents is sparse in the public domain. However, detailed quantitative solubility data in supercritical carbon dioxide is available, reflecting the increasing interest in environmentally benign solvent systems. The provided experimental protocols for the gravimetric and UV-Vis spectrophotometry methods offer robust approaches for researchers to determine the solubility of this compound in specific solvents of interest, enabling further research and application development.

References

Technical Guide: Molar Extinction Coefficient of Disperse Orange 3 in Ethanol

This technical guide provides a comprehensive overview of the molar extinction coefficient of the monoazo dye Disperse Orange 3 in ethanol. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their work. This document outlines the quantitative spectrophotometric properties, a detailed experimental protocol for their determination, and a visual representation of the experimental workflow.

Quantitative Spectrophotometric Data

The molar extinction coefficient (or molar absorptivity), ε, is a fundamental, intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. This value is a critical parameter in quantitative analysis, particularly for determining the concentration of a substance in solution using the Beer-Lambert law.

The key spectrophotometric data for this compound (CAS: 730-40-5), also known as 4-(4-Nitrophenylazo)aniline, in an ethanolic solution are summarized below.

| Parameter | Value | Solvent | Reference |

| Maximum Absorbance Wavelength (λmax) | 443 nm | Ethanol | [1] |

| Molar Extinction Coefficient (εmax) | 1.35 × 104 M-1 cm-1 | Ethanol | [1] |

Note: The molar extinction coefficient was determined at a concentration of 10-4 M.[1]

Experimental Protocol: Determination of Molar Extinction Coefficient

The following protocol details the methodology for determining the molar extinction coefficient of this compound in ethanol using UV-Visible (UV-Vis) spectroscopy. This procedure is based on the principles of the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.

2.1. Materials and Equipment

-

Chemicals:

-

This compound (dye content ≥ 90%)

-

Ethanol (spectroscopic grade, UV cut-off < 210 nm)

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

-

Pipettes (Class A)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

2.2. Procedure

Step 1: Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound powder (e.g., ~0.0242 g for a 1 mM solution). The molecular weight of this compound is 242.23 g/mol .

-

Quantitatively transfer the weighed powder to a 100 mL volumetric flask.

-

Add a small amount of spectroscopic grade ethanol to dissolve the dye completely. Ensure thorough mixing by swirling or brief sonication if necessary, as this compound is soluble in ethanol[2][3].

-

Once dissolved, fill the flask to the calibration mark with ethanol. Stopper and invert the flask multiple times to ensure a homogeneous solution. This is the primary stock solution.

Step 2: Preparation of Standard Dilutions

-

Perform a series of dilutions from the stock solution to prepare several working standards of known, varying concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM)[1].

-

For each standard, use volumetric pipettes to transfer the required volume of the stock solution into separate volumetric flasks and dilute to the mark with spectroscopic grade ethanol.

Step 3: Spectrophotometric Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the visible spectrum (e.g., 350 nm to 600 nm) to identify the wavelength of maximum absorbance (λmax).

-

Use spectroscopic grade ethanol as the blank reference to zero the spectrophotometer.

-

Measure the full absorption spectrum of one of the dilute standard solutions to experimentally confirm the λmax, which is reported to be 443 nm[1].

-

Set the spectrophotometer to measure the absorbance at the determined λmax (443 nm).

-

Measure the absorbance of each prepared standard solution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured before filling.

Step 4: Data Analysis and Calculation

-

Plot a graph of absorbance (at λmax) on the y-axis versus the corresponding concentration (in mol/L) on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).

-

The slope of the linear regression line is equal to the product of the molar extinction coefficient (ε) and the path length of the cuvette (b).

-

Calculate the molar extinction coefficient using the formula: ε = Slope / b Since a standard 1 cm path length cuvette is used, b = 1 cm. Therefore, the slope of the line is the molar extinction coefficient in M-1 cm-1.

Workflow Visualization

The logical flow of the experimental protocol for determining the molar extinction coefficient is illustrated in the diagram below.

Caption: Experimental workflow for determining the molar extinction coefficient.

References

Toxicological Profile of Disperse Orange 3 and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3, a monoazo dye, has been utilized in the textile industry for coloring synthetic fabrics such as acetates, nylon, silk, and wool.[1] Its use has raised toxicological concerns, primarily related to its potential as a skin sensitizer and the toxicological properties of its metabolic byproducts. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Executive Summary

This compound is classified as a skin and eye irritant, a respiratory irritant, and a potential skin sensitizer.[2] While acute toxicity appears to be low, the primary toxicological endpoint of concern is allergic contact dermatitis, a T-cell mediated hypersensitivity reaction.[2] Metabolism of this compound, particularly through azo-reduction by skin microflora, can lead to the formation of aromatic amines, such as p-phenylenediamine and p-nitroaniline. These metabolites are implicated as the primary sensitizing agents. Genotoxicity data for this compound is limited, though there is some evidence of a carcinogenic effect for related azo dyes. This guide compiles the available quantitative toxicological data, outlines the standard protocols for assessing the toxicity of such compounds, and provides visual representations of the key metabolic and signaling pathways involved in its toxicity.

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for this compound and its potential metabolites or related compounds. It is important to note that specific quantitative data for this compound is limited in several areas.

| Compound | Test | Species | Route | Value | Reference |

| This compound | Acute Toxicity Estimate (ATE) | - | Oral | >2000 mg/kg | [3] |

| Acute Toxicity Estimate (ATE) | - | Dermal | >2000 mg/kg | [3] | |

| Skin Sensitization (LLNA) | Mouse | Dermal | Very weak sensitizer (no significant increase in lymph node cell count at 30%) | [4][5] | |

| p-Aminophenol | LD50 | Rat | Oral | 375, 671, 1270 mg/kg | [6] |

| LD50 | Mouse | Oral | 1550 mg/kg | [6] | |

| LD50 | Rat | Dermal | >5000 mg/kg | [7] | |

| LD50 | Rabbit | Dermal | >8000 mg/kg | [7] | |

| NOAEL (Subchronic) | Rat | Oral | 50 mg/kg/day | [8] | |

| LOAEL (Subchronic) | Rat | Oral | 150 mg/kg/day (based on renal effects) | [8] | |

| 4-Nitro-m-Phenylenediamine | LD50 | Mouse | Oral | 500 mg/kg | [9] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the reproducibility and interpretation of results. The following sections describe the standard protocols for assays relevant to the toxicological evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is used to evaluate the potential of a substance to induce gene mutations.

-

Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains have mutations that make them unable to synthesize this amino acid.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[10]

-

Exposure: The test substance is mixed with the bacterial culture and the S9 mix (if used) and plated on a minimal agar medium lacking the specific amino acid.[10]

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosome Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][11]

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[8]

-

Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added to the cultures.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[8]

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) - OECD 490

This assay detects gene mutations and chromosomal events in mammalian cells.

-

Cell Line: The L5178Y TK+/- mouse lymphoma cell line is commonly used. These cells are heterozygous at the thymidine kinase (TK) locus.[3][12]

-

Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

-

Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any mutations at the TK locus.

-

Mutant Selection: Cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and die, while TK-deficient mutant cells will survive and form colonies.[3]

-

Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-dependent increase in mutant frequency that meets specific statistical criteria indicates a positive result.[12]

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

-

Animals: Typically, female CBA/J or BALB/c mice are used.[13]

-

Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.[13]

-

Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

-

Lymph Node Excision: The draining lymph nodes are excised and the proliferation of lymphocytes is measured by scintillation counting (for the radioactive method) or other appropriate methods.

-

Stimulation Index (SI): The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of this compound via azo-reduction.

Caption: T-cell mediated signaling in allergic contact dermatitis.

Caption: Experimental workflow for the Ames Test (OECD 471).

Conclusion

The toxicological profile of this compound is primarily characterized by its potential to cause allergic contact dermatitis through a T-cell mediated immune response. This is likely driven by its metabolic conversion to sensitizing aromatic amines by the skin microbiome. While acute toxicity appears low, data on chronic, reproductive, and carcinogenic effects of this compound are sparse, necessitating further investigation. The provided experimental protocols offer a framework for conducting comprehensive toxicological evaluations of this and similar azo dyes. The signaling and metabolic pathways illustrated highlight the key mechanisms underlying its adverse effects. For professionals in research and drug development, a thorough understanding of these toxicological aspects is essential for risk assessment and the development of safer alternatives.

References

- 1. chemotechnique.se [chemotechnique.se]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. vivotecnia.com [vivotecnia.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 10. nib.si [nib.si]

- 11. nucro-technics.com [nucro-technics.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mds-usa.com [mds-usa.com]

A Comprehensive Technical Guide to C.I. Disperse Orange 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 3 (Colour Index Number 11005) is a monoazo dye recognized for its application in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azobenzene core with an amino group and a nitro group, places it in the category of "push-pull" chromophores.[3] This guide provides an in-depth overview of the molecular and physical properties of C.I. This compound, its synthesis, analytical methodologies for its characterization, and a summary of its toxicological profile.

Molecular and Physicochemical Properties

C.I. This compound is an orange to yellow-light-red powder.[2][4] It is soluble in organic solvents such as ethanol, acetone, and toluene but is insoluble in water.[4][5] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [2][4][5][6][7] |

| Molecular Weight | 242.23 g/mol | [2][4][5][6][7][8] |

| CAS Registry Number | 730-40-5 | [2][4][5][6][7] |

| Melting Point | ~200-220 °C (decomposes) | [1][2][4][5] |

| Maximum Absorption (λmax) | 415 nm, 443 nm | [1][9] |

| Colour Index Number | 11005 | [1][4] |

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves a diazotization reaction followed by an azo coupling. A common manufacturing method proceeds as follows:

-

Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine (p-nitroaniline) is diazotized.

-

Azo Coupling: The resulting diazonium salt is coupled with an aniline derivative.

-

Hydrolysis: The coupled product is then treated with a sodium hydroxide solution to hydrolyze a sulfonic acid group, yielding C.I. This compound.[3][4]

A detailed laboratory-scale synthesis protocol has also been described:

-

p-Nitroaniline is dissolved in a mixture of alpha-methylnaphthalene and dodecylbenzene sulfonic acid at 45°C.

-

Sodium nitrite (NaNO₂) is added, and the mixture is stirred and heated to 55°C.

-

Aniline is then added, causing the mixture to turn bright orange.

-

The reaction is allowed to proceed for six hours at approximately 65°C to yield the final product.[9]

Caption: Synthesis workflow for C.I. This compound.

Analytical Methodologies

The characterization and quantification of C.I. This compound are performed using various analytical techniques:

-

Chromatographic Methods: Thin-layer chromatography (TLC) has been used to detect the presence of this compound in textiles.[10] For more precise analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[1][6] Advanced methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for screening and quantification in various matrices, including textiles and environmental water samples.[11][12]

-

Spectroscopic Methods: UV-Visible spectrophotometry is a key technique for the analysis of C.I. This compound, which shows a major absorption peak around 415-443 nm.[1][9] Spectroscopic data from ¹H NMR, IR, and Mass Spectrometry are also available for structural elucidation.[8][13]

Experimental Protocol: A General Approach for LC-MS/MS Analysis

While specific instrument parameters vary, a general workflow for the analysis of C.I. This compound in a textile sample can be outlined:

-

Sample Preparation: A representative portion of the textile is extracted with a suitable solvent, such as methanol, often facilitated by ultrasonication. The extract is then centrifuged and filtered.

-

Chromatographic Separation: The filtered extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program is typically used for separation.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for C.I. This compound.

-

Quantification: A calibration curve is generated using certified reference standards to quantify the concentration of the dye in the sample.

Toxicological Profile

C.I. This compound is recognized as a skin sensitizer and can induce contact dermatitis, particularly in individuals working in the textile industry.[1][4][8] A significant observation is the high frequency of simultaneous positive patch test reactions to C.I. This compound and para-phenylenediamine (PPD), a common ingredient in hair dyes.[14] This suggests potential cross-sensitization.

Some studies have raised concerns about the carcinogenic potential of azo dyes, as they can be cleaved to form aromatic amines, some of which are known carcinogens. However, there is not enough data to definitively classify C.I. This compound as a carcinogen.

Relevance in Drug Development and Research

While primarily an industrial dye, C.I. This compound has been utilized in specific research contexts. For instance, it has been used as a model compound to study the biodegradation of azo dyes by microorganisms like the white rot fungus Pleurotus ostreatus.[1] Such studies are relevant to bioremediation and understanding the environmental fate of these compounds. The potential for azo dyes to interact with biological molecules has also been a subject of research, with some studies investigating the induction of DNA damage.

References

- 1. This compound | 730-40-5 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sdc.org.uk [sdc.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. cir-safety.org [cir-safety.org]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thin-layer chromatography search for Disperse Yellow 3 and this compound in 52 stockings and pantyhose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. This compound(730-40-5) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Dyeing Polyester Fabrics with C.I. Disperse Orange 3

Application Note

This document provides a detailed protocol for the dyeing of 100% polyester fabrics using C.I. Disperse Orange 3 (CAS No. 730-40-5). This compound is a monoazo dye suitable for coloring hydrophobic fibers like polyester, yielding a vibrant orange shade.[1] The procedures outlined below cover two primary industrial methods: High-Temperature High-Pressure (HTHP) exhaust dyeing and continuous Thermosol dyeing. Adherence to the specified parameters is crucial for achieving optimal color yield, levelness, and fastness properties.

Key Properties of C.I. This compound:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 11005 |

| CAS Number | 730-40-5 |

| Molecular Formula | C₁₂H₁₀N₄O₂ |

| Molecular Weight | 242.23 g/mol |

| Appearance | Orange to red powder |

| Solubility | Insoluble in water |

Experimental Protocols

High-Temperature High-Pressure (HTHP) Exhaust Dyeing

This method is a batch process suitable for dyeing polyester in various forms, including fabric and yarn. It utilizes high temperatures (above the boiling point of water) and pressure to facilitate dye penetration into the compact structure of polyester fibers.[2]

1.1. Materials and Equipment

-

100% Polyester fabric (scoured and pre-heat set)

-

C.I. This compound

-

Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate condensate)

-

Levelling agent (e.g., based on aromatic ester derivatives)[3]

-

Acetic acid (or a suitable pH buffer)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

High-temperature dyeing machine (e.g., jet, beam, or package dyer)

-

Beakers, graduated cylinders, and a magnetic stirrer

-

pH meter

1.2. Dyeing Procedure

A typical dyeing cycle for a medium shade depth is illustrated in the diagram below.

1.3. Recipe and Parameters

The following table summarizes the recommended quantitative parameters for the HTHP exhaust dyeing of polyester with this compound.

| Parameter | Recommended Value |

| Dye Concentration (% o.w.f.) | |

| - Pale Shades | 0.5 - 1.0 |

| - Medium Shades | 1.0 - 2.0 |

| - Deep Shades | 2.0 - 4.0 |

| Liquor Ratio | 1:10 to 1:15 |

| pH | 4.5 - 5.5 (adjusted with acetic acid) |

| Dispersing Agent | 0.5 - 1.0 g/L |

| Levelling Agent | 0.5 - 1.0 g/L |

| Dyeing Temperature | 130°C[2] |

| Time at Dyeing Temperature | 30 - 60 minutes (depending on shade depth) |

| Temperature Ramp Rate | 1 - 2°C/minute |

| Reduction Clearing | 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C for 15-20 minutes[4][5] |

1.4. Step-by-Step Protocol

-

Pre-treatment: Ensure the polyester fabric is properly scoured to remove any impurities, oils, and sizes.

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of this compound with a small amount of dispersing agent and cold water.

-

Fill the dyeing machine with water, and add the dispersing agent and levelling agent.

-

Add the dye paste to the bath and ensure it is well dispersed.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

-

-

Dyeing:

-

Load the polyester fabric into the machine.

-

Raise the temperature to 50-60°C and circulate for 10 minutes.

-

Increase the temperature to 130°C at a rate of 1-2°C per minute.[2]

-

Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.

-

Cool the dyebath down to 70-80°C.

-

-

After-treatment:

-

Drain the dyebath.

-

Rinse the fabric thoroughly.

-

Perform reduction clearing to remove unfixed surface dye, which is crucial for good wash fastness.[5][6] This is typically done by treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[4]

-

Rinse, neutralize with a mild acid if necessary, and then give a final rinse.

-

Dry the fabric.

-

Thermosol Dyeing

The Thermosol process is a continuous method suitable for dyeing long lengths of woven or knitted polyester fabric, often in blends with cellulosic fibers. It involves padding the fabric with a dye dispersion, followed by drying and high-temperature fixation.[7][8]

2.1. Materials and Equipment

-

100% Polyester fabric

-

C.I. This compound

-

Dispersing agent

-

Migration inhibitor (e.g., sodium alginate)

-

Wetting agent

-

Acetic acid or a suitable pH buffer

-

Padding mangle

-

Drying unit (e.g., infrared pre-dryer and hot flue dryer)

-

Thermofixation unit (e.g., hot air chamber or contact heating)

2.2. Dyeing Procedure

The workflow for the continuous Thermosol dyeing process is depicted below.

2.3. Recipe and Parameters

The following table provides the quantitative parameters for the Thermosol dyeing process.

| Parameter | Recommended Value |

| Pad Liquor Composition | |

| - this compound | 10 - 40 g/L (depending on shade) |

| - Dispersing/Wetting Agent | 1 - 2 g/L |

| - Migration Inhibitor | 10 - 20 g/L |

| - pH | 4.5 - 5.5 (adjusted with acetic acid) |

| Padding Pick-up | 60 - 70% |

| Drying Temperature | 100 - 120°C |

| Thermofixation Temperature | 200 - 210°C[8] |

| Thermofixation Time | 60 - 90 seconds[7] |

| Reduction Clearing | 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C |

2.4. Step-by-Step Protocol

-

Pad Liquor Preparation: Prepare the padding liquor by dispersing the dye, dispersing/wetting agent, and migration inhibitor in water. Adjust the pH to 4.5-5.5.

-

Padding: The fabric is passed through the padding mangle to ensure uniform application of the dye liquor, with a wet pick-up of 60-70%.

-

Drying: The padded fabric is dried carefully to avoid dye migration. An initial pass through an infrared pre-dryer followed by a hot flue dryer at 100-120°C is common practice.[7]

-

Thermofixation: The dried fabric is then passed through a thermofixation unit where it is heated to 200-210°C for 60-90 seconds.[7][8] During this stage, the dye sublimes and diffuses into the polyester fibers.

-

After-treatment: The fabric is cooled and then undergoes a thorough rinsing and reduction clearing process, similar to the HTHP method, to remove any unfixed dye. This is followed by a final wash and drying.

Expected Fastness Properties

The fastness properties of polyester fabrics dyed with disperse dyes are generally good to excellent. The following table provides typical fastness ratings for polyester dyed with standard disperse dyes, which can be expected for this compound after proper after-treatment.

| Fastness Property | ISO Test Method | Expected Rating (Scale 1-5) |

| Washing Fastness | ISO 105-C06 | 4-5[9] |

| Rubbing Fastness (Crocking) | ISO 105-X12 | - Dry: 4-5 - Wet: 3-4 |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 4-6 (Varies with shade depth)[9] |

| Sublimation Fastness | ISO 105-P01 | 2-3 (Dependent on fixation temperature)[9] |

Note: The actual fastness ratings can vary depending on the dye concentration, depth of shade, and the effectiveness of the reduction clearing process.

References

- 1. US20090119853A1 - Process for dyeing polyester - Google Patents [patents.google.com]

- 2. autumnchem.com [autumnchem.com]

- 3. bluelakechem.com [bluelakechem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. truekung.com [truekung.com]

- 7. resiltextiles.com [resiltextiles.com]

- 8. autumnchem.com [autumnchem.com]

- 9. betakim.com.tr [betakim.com.tr]

Application Note: Disperse Orange 3 as a Potential Fluorescent Probe for Microscopy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disperse Orange 3 (DO3) is a monoazo dye traditionally used in the textile industry. Structurally, it is a push-pull chromophore with an electron-donating amino group and an electron-withdrawing nitro group, which imparts its characteristic color. Recent spectroscopic analysis has revealed that this compound exhibits fluorescent properties, suggesting its potential for application as a fluorescent probe in microscopy. This document provides an overview of its known photophysical characteristics and a hypothetical protocol for its use in cellular imaging.

Disclaimer: The use of this compound as a fluorescent probe for microscopy is not well-established in scientific literature. The protocols provided herein are based on its known spectral properties and general principles of fluorescence microscopy and should be considered as a starting point for investigational use. Optimization will be required for specific applications.

Photophysical and Chemical Properties

This compound's potential as a fluorophore is based on its spectroscopic properties in solution. A key study examining its electronic absorption spectrum in ethanol revealed distinct absorbance and fluorescence characteristics.[1][2]

Table 1: Spectroscopic and Chemical Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀N₄O₂ | [3] |

| Molar Mass | 242.23 g/mol | [3] |

| Appearance | Orange to yellow-light red powder | [3][4] |

| Maximum Absorption (λ_max) | 443 nm (in Ethanol) | [1][2] |

| Maximum Emission (λ_em) | 532 nm (in Ethanol, with λ_ex at 440 nm) | [1] |

| Stokes Shift | 89 nm | [1] |

| Molar Extinction Coefficient (ε_max) | 1.35 x 10⁴ M⁻¹ cm⁻¹ (at 443 nm in Ethanol) | [1][2] |

| Solubility | Soluble in ethanol, acetone, toluene | [3][4][5] |

Principle of Fluorescence

The fluorescence of this compound arises from its push-pull electronic structure. Upon excitation with light of an appropriate wavelength (around 440 nm), the molecule absorbs energy, promoting an electron to an excited state. The subsequent return to the ground state results in the emission of a photon with lower energy (longer wavelength), observed as fluorescence at approximately 532 nm. The significant Stokes shift of 89 nm is advantageous for fluorescence imaging as it allows for effective separation of the excitation and emission signals, reducing background noise.[1]

Proposed Application: Staining of Fixed Cells

Based on its chemical properties, this compound could potentially be used to stain intracellular components in fixed cells. Its solubility in organic solvents like ethanol and acetone suggests it may permeate cell membranes, particularly after fixation and permeabilization. The following is a hypothetical protocol for evaluating this compound as a fluorescent stain.

Protocol: Staining of Fixed Adherent Cells with this compound

Materials and Reagents

-

This compound (powder)

-

Ethanol, absolute

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Glass coverslips

-

Microscope slides

-

Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~440 nm, emission filter ~530-550 nm)

Workflow Diagram

Caption: Workflow for staining fixed cells with this compound.

Detailed Protocol

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound by dissolving 2.42 mg of the powder in 10 mL of DMSO.

-

Vortex until fully dissolved. Store at -20°C, protected from light.

-

-

Cell Culture and Fixation:

-

Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.

-

Remove the culture medium and wash the cells once with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working staining solution by diluting the 1 mM this compound stock solution in PBS to a final concentration of 1-10 µM. (Note: This concentration is a starting point and requires optimization).

-

Incubate the permeabilized cells with the staining solution for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 440 nm and emission detection around 532 nm.

-

Acquire images and analyze the subcellular localization of the fluorescence signal.

-

Potential Signaling Pathway Interaction (Hypothetical)

Azo dyes can be susceptible to reduction by cellular enzymes, particularly azoreductases, which are often upregulated in hypoxic conditions. This reduction can lead to the cleavage of the azo bond (-N=N-), resulting in two separate amine compounds. This mechanism is the basis for some hypoxia-activated fluorescent probes. If this compound were to act similarly, its fluorescence could potentially be modulated by the cellular redox state.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Orange 3